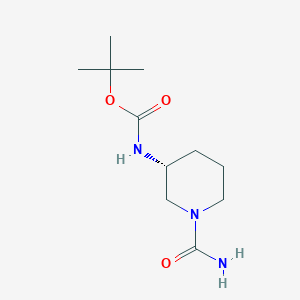
7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one is a compound belonging to the class of oxygen-containing heterocycles. It features a chromen-2-one (coumarin) core structure with hydroxyl groups at positions 7 and 8, and a pyridin-4-yl substituent at position 4. This compound is of significant interest due to its potential biological and pharmaceutical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7,8-dihydroxycoumarin with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridin-4-yl group can be reduced to a piperidine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 7,8-dioxo-4-pyridin-4-yl-chromen-2-one.
Reduction: Formation of 7,8-dihydroxy-4-piperidin-4-yl-chromen-2-one.
Substitution: Formation of alkylated or acylated derivatives at the hydroxyl positions.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
7,8-Dihydroxy-4-methyl-chromen-2-one: Lacks the pyridin-4-yl group, resulting in different biological activities.
7,8-Dihydroxy-4-phenyl-chromen-2-one: Contains a phenyl group instead of a pyridin-4-yl group, leading to variations in its chemical reactivity and applications.
Uniqueness: 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one is unique due to the presence of both hydroxyl groups and a pyridin-4-yl substituent, which confer distinct chemical properties and biological activities compared to other chromen-2-one derivatives.
Eigenschaften
IUPAC Name |
7,8-dihydroxy-4-pyridin-4-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11-2-1-9-10(8-3-5-15-6-4-8)7-12(17)19-14(9)13(11)18/h1-7,16,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJSJYICFHSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)C3=CC=NC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole](/img/structure/B8130139.png)




![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester](/img/structure/B8130185.png)
